1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one
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Overview
Description
1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one is an organic compound that features a bromobenzyl group attached to a nitropyridinone core
Preparation Methods
The synthesis of 1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one typically involves a multi-step process. One common method starts with the bromination of benzyl alcohol to form 3-bromobenzyl bromide. This intermediate is then reacted with 3-nitropyridin-2(1H)-one under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. For example, the nitro group can participate in redox reactions, while the bromobenzyl group can engage in hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one can be compared with other similar compounds, such as:
3-bromobenzyl bromide: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
3-nitropyridin-2(1H)-one: This compound is another precursor and has similar chemical properties.
4-bromobenzyl bromide: Similar to 3-bromobenzyl bromide but with the bromine atom in a different position, leading to different reactivity and applications .
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-nitropyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(12(14)16)15(17)18/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVQNHCCIZLULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC=C(C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669476 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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